molecular formula C6H11N3O2 B14332802 [Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile CAS No. 106873-98-7

[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile

Cat. No.: B14332802
CAS No.: 106873-98-7
M. Wt: 157.17 g/mol
InChI Key: VSPBICFWBHHPEG-UHFFFAOYSA-N
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Description

[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile is an organic compound with the molecular formula C6H11N3O2 It is characterized by the presence of a hydrazone group and two hydroxyethyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile typically involves the reaction of hydrazine hydrate with ethylene oxide to form bis(2-hydroxyethyl)hydrazine. This intermediate is then reacted with acetonitrile in the presence of a suitable catalyst to yield the desired compound. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acid chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its hydrazone group allows it to participate in redox reactions and act as a ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    [Bis(2-hydroxyethyl)hydrazine]: Similar structure but lacks the acetonitrile group.

    [Bis(2-hydroxyethyl)hydrazone]: Similar hydrazone group but different substituents.

Uniqueness

[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile is unique due to its combination of hydroxyethyl and hydrazone groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)hydrazinylidene]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-1-2-8-9(3-5-10)4-6-11/h2,10-11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPBICFWBHHPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)N=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70762628
Record name [Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70762628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106873-98-7
Record name [Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70762628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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